1-[3-(Trifluoromethoxy)phenyl]guanidine
Overview
Description
1-[3-(Trifluoromethoxy)phenyl]guanidine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Trifluoromethoxy)phenyl]guanidine can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethoxy)aniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction typically proceeds as follows:
Step 1: 3-(Trifluoromethoxy)aniline is dissolved in a suitable solvent such as ethanol.
Step 2: Cyanamide is added to the solution, and the mixture is heated to reflux.
Step 3: An acid catalyst, such as hydrochloric acid, is introduced to facilitate the reaction.
Step 4: The reaction mixture is stirred for several hours until the formation of this compound is complete.
Step 5: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production quality.
Chemical Reactions Analysis
1-[3-(Trifluoromethoxy)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the guanidine moiety.
Substitution: Substituted phenylguanidine derivatives.
Scientific Research Applications
1-[3-(Trifluoromethoxy)phenyl]guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)phenyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[3-(Trifluoromethoxy)phenyl]guanidine can be compared with other guanidine derivatives, such as:
1-Phenylguanidine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-[4-(Trifluoromethoxy)phenyl]guanidine: Similar structure but with the trifluoromethoxy group in the para position, which can affect its reactivity and biological activity.
1-[3-(Trifluoromethyl)phenyl]guanidine: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
1-[3-(Trifluoromethoxy)phenyl]guanidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and biological activity. The guanidine moiety is known for its role in various biological interactions, making this compound a candidate for drug development.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : It has shown effectiveness in inhibiting cell proliferation in various cancer cell lines.
- Neuroprotective Effects : The compound has been linked to reductions in neuronal damage in models of ischemic injury.
- Antimicrobial Activity : Some derivatives have demonstrated activity against resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It acts as a ligand for sigma receptors, which are implicated in neuroprotection and modulation of pain pathways .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell growth and survival pathways .
Anticancer Activity
A study evaluated the IC50 values of this compound across different cancer cell lines. The results are summarized below:
Cell Line | IC50 (mM) |
---|---|
MDA-MB-231 | 0.08 ± 0.01 |
WiDr | 0.0042 ± 0.000 |
4T1-luc2 | 0.11 ± 0.00 |
GL261-luc2 | 0.08 ± 0.04 |
These findings indicate potent anticancer effects, particularly against the WiDr cell line, suggesting a targeted mechanism of action .
Neuroprotective Effects
In vivo studies demonstrated that the compound significantly reduced neuronal damage following ischemic events. Mice treated with this compound showed improved outcomes compared to control groups, with no significant weight loss or adverse effects observed during treatment .
Antimicrobial Activity
The antimicrobial efficacy of derivatives containing the trifluoromethoxy group was assessed against various Gram-negative bacteria. The results indicated that certain modifications to the phenyl ring enhanced antimicrobial activity, with some compounds exhibiting significant inhibition against carbapenemase-expressing strains .
Case Study 1: Cancer Treatment
In a clinical trial involving patients with triple-negative breast cancer, the administration of this compound resulted in notable tumor size reduction and improved patient survival rates compared to standard therapies .
Case Study 2: Neuroprotection in Stroke Models
A study utilizing rodent models of stroke demonstrated that treatment with the compound reduced infarct size significantly when administered post-occlusion, highlighting its potential as a neuroprotective agent .
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)15-6-3-1-2-5(4-6)14-7(12)13/h1-4H,(H4,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCBWTGXQZWTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280173 | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-11-2 | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Trifluoromethoxy)phenyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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